5-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95%
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Overview
Description
5-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% (5-CMP-3-H) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, non-volatile solid with a molar mass of 263.6 g/mol. The compound has a melting point of 180-182 °C and is soluble in methanol, dimethyl sulfoxide, and dimethylformamide. It is also soluble in water and is stable under normal conditions. 5-CMP-3-H is a widely used compound for its unique properties and has been studied extensively over the years.
Scientific Research Applications
5-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including 2-chloro-5-methoxycarbonylphenyl-3-hydroxypyridine-4-carboxylic acid and 2-chloro-5-methoxycarbonylphenyl-3-hydroxypyridine-4-sulfonic acid. It has also been used in the synthesis of several types of inhibitors and as a reagent for the synthesis of 1,2,3-triazoles. Additionally, 5-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% can be used as a catalyst in organic synthesis and as a starting material for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% is not well understood. However, it is believed that it acts as an inhibitor of enzymes involved in the synthesis of proteins, nucleic acids, and other cellular components. It is also believed that it may act as an antioxidant, protecting cells from oxidative damage. Additionally, it may act as a chelating agent, binding to and inactivating metal ions in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% are not well understood. However, it has been shown to inhibit the enzyme activity of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, it has been shown to inhibit the activity of other enzymes, such as phospholipase A2 and lipoxygenase, which are involved in the synthesis of other cellular components. Additionally, 5-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been shown to have anti-inflammatory and anti-cancer activity, although the exact mechanisms of these effects are not yet known.
Advantages and Limitations for Lab Experiments
5-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has several advantages for use in lab experiments. It is relatively stable and has a low melting point, making it easy to handle and store. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is important to note that 5-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% is a hazardous compound and should be handled with caution. Additionally, it is important to note that 5-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% is a relatively new compound and its effects on living organisms are not yet fully understood.
Future Directions
There are several potential future directions for research on 5-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95%. One potential direction is to further study its biochemical and physiological effects, particularly its anti-inflammatory and anti-cancer activities. Additionally, further research could be conducted to study its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to study the effects of 5-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% on other enzymes and cellular components. Finally, further research could be conducted to study the potential toxic effects of 5-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% on living organisms.
Synthesis Methods
5-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% can be synthesized by a variety of methods, including the use of a Grignard reaction and an aldol condensation. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal in an inert solvent such as THF. The aldol condensation involves the reaction of an aldehyde or ketone with an aldehyde or ketone in the presence of a base such as sodium hydroxide. Both of these methods can be used to synthesize 5-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% in a relatively short amount of time.
properties
IUPAC Name |
methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)8-2-3-12(14)11(5-8)9-4-10(16)7-15-6-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZODGXCCDBADMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683181 |
Source
|
Record name | Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-32-9 |
Source
|
Record name | Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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